Cas no 1933761-49-9 ((2R)-5'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-1,4oxathiolane)
1933761-49-9 structure
Product Name:(2R)-5'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-1,4oxathiolane
Numero CAS:1933761-49-9
MF:C10H17NOS
MW:199.313081502914
CID:5991215
PubChem ID:25137844
Update Time:2025-07-08
(2R)-5'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-1,4oxathiolane Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2R)-5'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-1,4oxathiolane
- cevimelina
- Cevimeline
- (2R)-2'-methylspiro[4-quinuclidine -2,5'-[1,3]oxathiolane]
- BCP15624
- (2R)-5'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxathiolane]
- DB00185
- AF102B (hydrochloride)
- Sni 2011
- 107233-08-9
- cevimeline hydrochloride hydrate
- 1933761-49-9
- 2-Methyspiro(1,3-oxathiolane-5,3)quinuclidine
- DTXSID801342027
- SCHEMBL188382
- 112425-76-0
- (2R)-2'-methylspiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane]
- rel-(+)-(2'R,3R)-2'-Methylspiro[1-azabicyclo[2.2.2]octane-3,5'-[1,3]oxathiolane]
- EN300-33419389
- CHEBI:3568
- cevimelinum
-
- Inchi: 1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8?,10-/m1/s1
- Chiave InChI: WUTYZMFRCNBCHQ-LHIURRSHSA-N
- Sorrisi: S1C(C)O[C@@]2(C1)CN1CCC2CC1
Proprietà calcolate
- Massa esatta: 199.10308534g/mol
- Massa monoisotopica: 199.10308534g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 0
- Complessità: 215
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 37.8Ų
Proprietà sperimentali
- LogP: log Kow = 1.22 /Estimated/
(2R)-5'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-1,4oxathiolane Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-33419389-0.05g |
(2R)-5'-methyl-4-azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxathiolane] |
1933761-49-9 | 95.0% | 0.05g |
$223.0 | 2025-03-18 |
(2R)-5'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-1,4oxathiolane Letteratura correlata
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
-
Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
1933761-49-9 ((2R)-5'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-1,4oxathiolane) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti